Taltirelin-13C,d3 is a stable isotopically labeled derivative of Taltirelin, which is a thyrotropin-releasing hormone receptor superagonist. This compound incorporates carbon-13 and deuterium isotopes, allowing for enhanced tracking and analysis in various scientific studies. Taltirelin itself is known for its ability to stimulate an increase in cytosolic calcium ion concentration, making it significant in research related to the endocrine system and thyroid function. The primary applications of Taltirelin-13C,d3 are in biochemical research, particularly in understanding the mechanisms of action of thyrotropin-releasing hormone receptors and their physiological implications .
Taltirelin-13C,d3 is classified under isotopically labeled compounds, specifically those containing carbon-13 and deuterium. These isotopes are commonly used in various fields of research, including pharmacology, biochemistry, and molecular biology. The compound is sourced from specialized chemical suppliers who provide high-purity isotopically labeled products for research purposes .
The synthesis of Taltirelin-13C,d3 involves several key steps that ensure the incorporation of carbon-13 and deuterium into the Taltirelin structure. The typical synthetic route includes:
The synthesis may involve techniques such as:
The molecular structure of Taltirelin-13C,d3 can be represented using various chemical notation systems:
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1/i1+1D3
LQZAIAZUDWIVPM-NRTKIWHWSA-N
The molecular formula for Taltirelin-13C,d3 is , with specific isotopic labels indicating the presence of carbon-13 and deuterium. The structural formula reflects a complex arrangement conducive to its biological activity .
Taltirelin-13C,d3 can undergo various chemical reactions similar to its parent compound:
These reactions can lead to different derivatives or modified forms that may have distinct biological activities or properties .
Taltirelin-13C,d3 acts as a superagonist at the thyrotropin-releasing hormone receptor. This interaction triggers a cascade of intracellular events leading to:
The mechanism highlights its potential therapeutic applications in conditions related to thyroid dysfunction .
Taltirelin-13C,d3 is typically characterized by:
Key chemical properties include:
Detailed analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy confirm the presence and behavior of isotopes within the compound .
Taltirelin-13C,d3 has several scientific applications:
These applications underscore its importance in advancing research in endocrinology and related fields .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2